molecular formula C18H36N4O6 B15094853 3-Amino-1-[10-(3-aminopropanoyl)-4,7,13,16-tetraoxa-1,10-diazacyclooctadecyl]p ropan-1-one

3-Amino-1-[10-(3-aminopropanoyl)-4,7,13,16-tetraoxa-1,10-diazacyclooctadecyl]p ropan-1-one

Cat. No.: B15094853
M. Wt: 404.5 g/mol
InChI Key: CEQXOLBBFRYJIA-UHFFFAOYSA-N
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Description

3-Amino-1-[10-(3-aminopropanoyl)-4,7,13,16-tetraoxa-1,10-diazacyclooctadecyl]propan-1-one is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its diverse reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-[10-(3-aminopropanoyl)-4,7,13,16-tetraoxa-1,10-diazacyclooctadecyl]propan-1-one typically involves multiple steps, starting from simpler precursors. The process often includes the formation of intermediate compounds through reactions such as nucleophilic substitution, amidation, and cyclization. Specific reaction conditions, such as temperature, pH, and solvent choice, are crucial to achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-[10-(3-aminopropanoyl)-4,7,13,16-tetraoxa-1,10-diazacyclooctadecyl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Amino-1-[10-(3-aminopropanoyl)-4,7,13,16-tetraoxa-1,10-diazacyclooctadecyl]propan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: It serves as a molecular probe for studying biological processes and as a precursor for bioactive compounds.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the production of polymers, coatings, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-[10-(3-aminopropanoyl)-4,7,13,16-tetraoxa-1,10-diazacyclooctadecyl]propan-1-one involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity, signal transduction, and gene expression. The compound’s structure allows it to bind to target molecules with high specificity, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-propanol: A simpler analog with similar functional groups but a less complex structure.

    4-Amino-1-butanol: Another analog with an extended carbon chain.

    5-Amino-1-pentanol: A further extended analog with similar reactivity.

Uniqueness

3-Amino-1-[10-(3-aminopropanoyl)-4,7,13,16-tetraoxa-1,10-diazacyclooctadecyl]propan-1-one stands out due to its unique combination of functional groups and its ability to form stable complexes with various molecules. This makes it particularly valuable in applications requiring high specificity and stability.

Properties

Molecular Formula

C18H36N4O6

Molecular Weight

404.5 g/mol

IUPAC Name

3-amino-1-[16-(3-aminopropanoyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]propan-1-one

InChI

InChI=1S/C18H36N4O6/c19-3-1-17(23)21-5-9-25-13-15-27-11-7-22(18(24)2-4-20)8-12-28-16-14-26-10-6-21/h1-16,19-20H2

InChI Key

CEQXOLBBFRYJIA-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCN(CCOCCOCCN1C(=O)CCN)C(=O)CCN

Origin of Product

United States

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